molecular formula C17H21FN4O B6078149 1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]cyclopropane-1-carboxamide

1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]cyclopropane-1-carboxamide

Cat. No.: B6078149
M. Wt: 316.4 g/mol
InChI Key: WOTZPXDBCCQQEV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]cyclopropane-1-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is known for its unique chemical structure, which includes a cyclopropane ring, a fluorophenyl group, and a triazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-11(14-21-19-10-22(14)4)20-15(23)17(9-16(17,2)3)12-5-7-13(18)8-6-12/h5-8,10-11H,9H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTZPXDBCCQQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CN1C)NC(=O)C2(CC2(C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]cyclopropane-1-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-fluorophenylhydrazine with ethyl 2-cyanoacetate to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]cyclopropane-1-carboxamide has been extensively used in scientific research due to its potential biological activities. Some of its applications include:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound has been studied for its potential antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of dopamine transporters, preventing the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]cyclopropane-1-carboxamide include other triazole derivatives and cyclopropane-containing compounds. Some examples are:

    N-(2-cyanophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound shares a similar triazole moiety and fluorophenyl group.

    4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: Another triazole derivative with potential biological activities.

The uniqueness of 1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]cyclopropane-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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